
Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- is a coordination compound with the chemical formula C18H15N6RhS3. It is a complex of rhodium with pyridine and thiocyanate ligands. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- typically involves the reaction of rhodium chloride with pyridine and thiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the complex, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The production is carried out in specialized reactors designed to handle the specific reaction conditions required for the synthesis of this complex.
Analyse Des Réactions Chimiques
Types of Reactions
Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions are typically carried out in the presence of excess ligand and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield rhodium complexes with higher oxidation states, while reduction reactions may produce lower oxidation state complexes. Substitution reactions result in the formation of new coordination compounds with different ligands.
Applications De Recherche Scientifique
Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and hydroformylation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as anticancer agents.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- involves its interaction with molecular targets and pathways. The compound can coordinate with various substrates, facilitating chemical transformations. Its catalytic activity is attributed to the ability of the rhodium center to undergo changes in oxidation state, enabling it to participate in redox reactions. The pyridine and thiocyanate ligands play a crucial role in stabilizing the complex and modulating its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)-
- Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-22)-
- Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-23)-
Uniqueness
Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- is unique due to its specific coordination environment and the arrangement of ligands around the rhodium center. This unique structure imparts distinct chemical and physical properties, making it different from other similar compounds. Its stability, reactivity, and catalytic activity are influenced by the specific arrangement of ligands, setting it apart from other rhodium complexes.
Propriétés
Numéro CAS |
76898-60-7 |
|---|---|
Formule moléculaire |
C18H15N6RhS3 |
Poids moléculaire |
514.5 g/mol |
Nom IUPAC |
pyridine;rhodium(3+);trithiocyanate |
InChI |
InChI=1S/3C5H5N.3CHNS.Rh/c3*1-2-4-6-5-3-1;3*2-1-3;/h3*1-5H;3*3H;/q;;;;;;+3/p-3 |
Clé InChI |
MGTBJBCLXZNWTE-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C(#N)[S-].C(#N)[S-].C(#N)[S-].[Rh+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


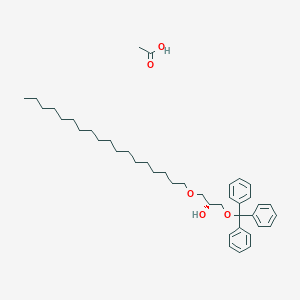
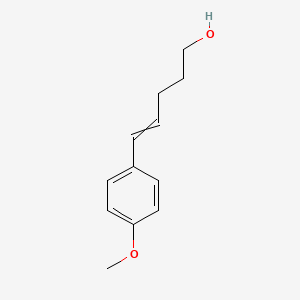
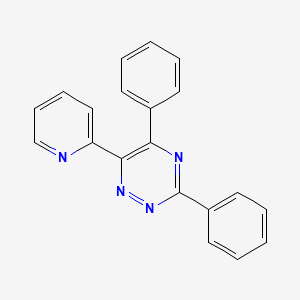
![N'-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide](/img/structure/B14436902.png)

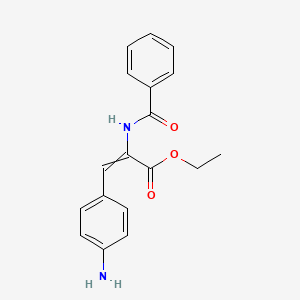
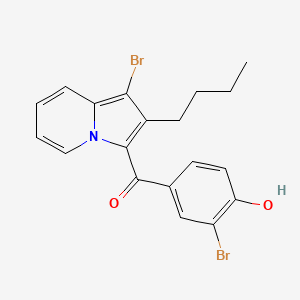
![7-Borabicyclo[4.1.0]hepta-2,4-dien-7-yl](/img/structure/B14436924.png)
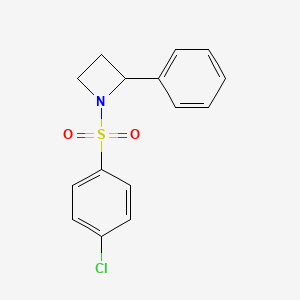


![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)

![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)
